molecular formula C8H5ClN2O4S B047511 4-(Aminosulfonyl)-5-chlorophthalimide CAS No. 3861-99-2

4-(Aminosulfonyl)-5-chlorophthalimide

Cat. No. B047511
CAS RN: 3861-99-2
M. Wt: 260.65 g/mol
InChI Key: BSWMHSXPIVWLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"4-(Aminosulfonyl)-5-chlorophthalimide" is a chemical compound involved in the synthesis and characterization of various polymers and materials. Its study is crucial for understanding the properties and potential applications of these materials.

Synthesis Analysis

  • Research shows the synthesis of related compounds, such as poly(thioether-imide-sulfones) based on naphthalimides, which are synthesized and characterized using various spectroscopic techniques (Sonpatki et al., 1999).

Molecular Structure Analysis

  • The molecular structure of similar sulfonated polyimides has been analyzed, indicating a flexible structure that is stable in water, a characteristic that might be shared by "4-(Aminosulfonyl)-5-chlorophthalimide" (Fang et al., 2002).

Chemical Reactions and Properties

  • In related research, novel sulfonated polyimides demonstrated high proton conductivity and good water stability, suggesting that "4-(Aminosulfonyl)-5-chlorophthalimide" may exhibit similar properties (Watari et al., 2004).

Physical Properties Analysis

  • Studies on polyimides derived from related compounds show good thermal and optical properties, indicating the potential for "4-(Aminosulfonyl)-5-chlorophthalimide" to possess similar characteristics (You et al., 2009).

Chemical Properties Analysis

  • The reactivity of chloro- and methylsulfonyl-substituted pyrimidine derivatives, which may be structurally similar to "4-(Aminosulfonyl)-5-chlorophthalimide," has been studied, revealing diverse chemical behavior and potential applications (Blyumin & Volovenko, 2000).

Scientific Research Applications

Polyelectrolytes for Fuel Cell Applications

Research has highlighted the development of novel sulfonated polyimides as polyelectrolytes for fuel cell applications. Sulfonated diamine monomers, similar in functionality to 4-(Aminosulfonyl)-5-chlorophthalimide, have been synthesized and used to prepare sulfonated polyimides. These materials exhibited excellent stability towards water and oxidation, alongside high proton conductivity, making them suitable for fuel cell membranes (Fang et al., 2002).

Dyeing Properties on Polymers

A series of new acid dyes based on naphthalimides, which share a functional group similarity with 4-(Aminosulfonyl)-5-chlorophthalimide, were synthesized for application on wool and polyamide fabrics. These dyes demonstrated the capability to impart red to violet hues with good to medium fastness properties, indicating potential applications in textile dyeing processes (Hosseinnezhad et al., 2017).

Anticancer Evaluation

Compounds structurally related to 4-(Aminosulfonyl)-5-chlorophthalimide, specifically phenylaminosulfanyl-1,4-naphthoquinone derivatives, were synthesized and evaluated for their anticancer activity. These compounds showed potent cytotoxic activity against various human cancer cell lines, with certain derivatives inducing apoptosis and cell cycle arrest, suggesting potential therapeutic applications in cancer treatment (Ravichandiran et al., 2019).

Sulfone Synthesis via Aminosulfonylation

A palladium-catalysed aminosulfonylation process was used for the one-pot, three-component synthesis of sulfones, employing aminosulfonamide as a masked sulfinate. This methodology facilitates the easy preparation of a broad range of sulfones, showcasing the compound's utility in organic synthesis and potential pharmaceutical applications (Richards-Taylor et al., 2014).

Fluorescent Probe for Hypochlorous Acid

A sulfonyl-semicarbazide group, similar to the functional groups in 4-(Aminosulfonyl)-5-chlorophthalimide, was utilized as a recognition site for designing a fluorescent probe for hypochlorous acid. This probe exhibited ratiometric fluorescent responses and was successfully applied for imaging in living cells, highlighting its potential in biological and chemical sensing applications (Ye et al., 2020).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material Safety Data Sheets (MSDS) are often referred to for this information.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that it could be used in.


properties

IUPAC Name

6-chloro-1,3-dioxoisoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMHSXPIVWLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191932
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminosulfonyl)-5-chlorophthalimide

CAS RN

3861-99-2
Record name 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3861-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.